Cyclohexanamine, N-ethylidene-
Description
Cyclohexanamine, N-ethylidene- (IUPAC name: N-ethylidenecyclohexanamine) is a Schiff base derived from cyclohexylamine and acetaldehyde. This compound features a cyclohexane ring substituted with an imine group (-N=CH-CH₃). The ethylidene substituent introduces steric and electronic effects that differentiate it from other cyclohexanamine derivatives, influencing its reactivity and applications.
Properties
CAS No. |
1193-93-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
N-cyclohexylethanimine |
InChI |
InChI=1S/C8H15N/c1-2-9-8-6-4-3-5-7-8/h2,8H,3-7H2,1H3 |
InChI Key |
QWMYJOXBVBZDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-ethylidene- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with acetaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{Acetaldehyde} \rightarrow \text{Cyclohexanamine, N-ethylidene-} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of Cyclohexanamine, N-ethylidene- may involve the use of catalysts to increase the reaction rate and yield. Catalysts such as cobalt or nickel-based compounds are often employed. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, N-ethylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert Cyclohexanamine, N-ethylidene- to cyclohexylamine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Cyclohexylamine.
Substitution: Various substituted imines or amines.
Scientific Research Applications
Cyclohexanamine, N-ethylidene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanamine, N-ethylidene- involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, making Cyclohexanamine, N-ethylidene- a useful tool in studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Cyclohexanamine derivatives are distinguished by their substituents on the amine group. Key analogs include:
¹ N-ethylidenecyclohexanamine’s bioactivity is inferred from structural similarities to cyclohexanamine, which exhibits potent nematicidal effects against *Meloidogyne incognita .*
Physicochemical Properties
- N-ethylidenecyclohexanamine : Predicted to have moderate hydrophobicity (logP ~2.5–3.0) due to the cyclohexane ring and imine group. The imine bond (-N=CH-) may reduce stability under acidic or aqueous conditions compared to saturated amines.
- N-methylcyclohexanamine : Higher basicity (pKa ~10.5) than the parent cyclohexanamine (pKa ~10.6), with reduced volatility (boiling point ~150–160°C) .
- 4,4'-Methylenebis(cyclohexanamine) : High thermal stability and viscosity, making it suitable for high-performance polymer matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
